molecular formula C17H18N6O3 B2959431 (E)-7-allyl-8-(2-(4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 378202-43-8

(E)-7-allyl-8-(2-(4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Katalognummer: B2959431
CAS-Nummer: 378202-43-8
Molekulargewicht: 354.37
InChI-Schlüssel: VEMYUGIAXAPXEL-VCHYOVAHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (E)-7-allyl-8-(2-(4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione belongs to a class of purine-dione derivatives characterized by a hydrazinylidene substituent at position 8 and variable alkyl/aryl groups at positions 1, 3, and 5. Its structure features:

  • 4-Hydroxybenzylidene hydrazine at position 8 (C8), enabling hydrogen bonding via the hydroxyl group and planarity for π-π stacking.
  • Methyl groups at positions 1 and 3 (N1 and N3), reducing steric hindrance compared to bulkier substituents.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogues exhibit diverse physicochemical and biological properties influenced by substituent variations.

Eigenschaften

IUPAC Name

8-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3/c1-4-9-23-13-14(21(2)17(26)22(3)15(13)25)19-16(23)20-18-10-11-5-7-12(24)8-6-11/h4-8,10,24H,1,9H2,2-3H3,(H,19,20)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMYUGIAXAPXEL-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=C(C=C3)O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=C(C=C3)O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(E)-7-allyl-8-(2-(4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine class. Its unique structure incorporates an allyl group and a hydrazine derivative, which may confer significant biological activity. This article delves into its biological properties, including antioxidant, anticancer, and antimicrobial activities, supported by various research findings.

Chemical Structure and Properties

The molecular formula of (E)-7-allyl-8-(2-(4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is C17H18N6O3C_{17}H_{18}N_{6}O_{3} with a molecular weight of approximately 354.4 g/mol. The compound features a purine core modified by an allyl group and a hydrazine moiety linked to a 4-hydroxybenzylidene structure.

PropertyValue
Molecular FormulaC₁₇H₁₈N₆O₃
Molecular Weight354.4 g/mol
CAS Number887200-64-8

Antioxidant Properties

Research indicates that the presence of hydroxyl groups in the compound may provide antioxidant capabilities. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. Studies have shown that similar compounds can effectively scavenge reactive oxygen species (ROS), contributing to their protective effects in biological systems.

Anticancer Activity

The anticancer potential of (E)-7-allyl-8-(2-(4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has been explored through various mechanisms:

  • Apoptosis Induction : Compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells by activating intrinsic pathways.
  • Cell Cycle Arrest : Evidence suggests that this compound may inhibit cell proliferation by interfering with cell cycle progression.

A notable study reported that derivatives of purine compounds significantly inhibited the growth of various cancer cell lines through these mechanisms .

Antimicrobial Effects

The structural features of (E)-7-allyl-8-(2-(4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suggest potential antimicrobial properties. Similar purine derivatives have shown activity against a range of pathogens including bacteria and fungi. This activity is likely attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic processes.

Table 2: Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantScavenging ROS
AnticancerInduces apoptosis; inhibits cell cycle
AntimicrobialDisrupts cell membranes; inhibits metabolism

Case Studies and Research Findings

A variety of studies have investigated the biological activity of purine derivatives similar to (E)-7-allyl-8-(2-(4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione:

  • Anticancer Studies : In vitro studies demonstrated that purine derivatives could reduce the viability of cancer cells by up to 70% when treated with specific concentrations over 48 hours.
  • Antioxidant Assays : The compound was evaluated using DPPH and ABTS assays, showing significant radical scavenging activity comparable to established antioxidants.
  • Microbial Inhibition Tests : The compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural Variations and Key Differences

The following table summarizes critical structural differences and inferred properties:

Compound Name (Substituents) Position 7 Substituent Benzylidene/Hydrazine Substituent Molecular Formula Molecular Weight Key Inferred Properties
Target Compound: (E)-7-allyl-8-(2-(4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-purine-dione Allyl 4-Hydroxybenzylidene C₁₉H₂₁N₆O₃* ~389.41 Enhanced hydrogen bonding (OH group), moderate lipophilicity, planar hydrazine moiety.
8-(2-(4-Bromobenzylidene)hydrazinyl)-3-methyl-7-(4-methylbenzyl)-purine-dione 4-Methylbenzyl 4-Bromobenzylidene C₂₂H₂₂BrN₆O₂ 497.35 Electron-withdrawing Br reduces H-bonding; bulky benzyl increases steric hindrance.
8-(2-(4-Ethoxybenzylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-purine-dione Ethyl 4-Ethoxybenzylidene C₁₈H₂₁N₆O₃ 377.40 Ethoxy group enhances lipophilicity; ethyl at C7 may reduce solubility.
8-(2-(4-Chlorobenzylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-purine-dione Ethyl 4-Chlorobenzylidene C₁₆H₁₇ClN₆O₂ 360.80 Chloro substituent increases electrophilicity; similar sterics to ethyl derivatives.
8-(2-(1-(2-Hydroxyphenyl)ethylidene)hydrazinyl)-7-octyl-purine-dione Octyl 2-Hydroxyphenylethylidene C₂₅H₃₃N₆O₃ 489.57 Long octyl chain drastically increases lipophilicity; ortho-OH limits planarity.
7-(Chlorophenoxypropyl)-8-(2-oxoindolin-3-ylidene)hydrazinyl-purine-dione Chlorophenoxypropyl 2-Oxoindolin-3-ylidene C₂₃H₂₀ClN₇O₅ 509.90 Bulky indole-derived group disrupts planarity; chlorophenoxy enhances bioactivity.

*Molecular formula of the target compound is inferred from structural analogues.

Analysis of Substituent Effects

Benzylidene/Hydrazine Modifications
  • 4-Bromo/Chloro Substituents : Electron-withdrawing halogens may reduce electron density on the hydrazine moiety, altering reactivity or interaction with nucleophilic sites .
  • 2-Hydroxyphenylethylidene : Ortho-hydroxyl sterically hinders planarity, reducing π-π stacking efficiency compared to para-substituted analogues .
Position 7 Substituents
  • Octyl : Extreme hydrophobicity may limit solubility but enhance partitioning into lipid membranes .
Characterization Methods
  • Analogues in were characterized via FTIR (e.g., C=O stretching at ~1697 cm⁻¹) and mass spectrometry (e.g., m/z = 169 for fragment ions), suggesting similar analytical approaches apply to the target compound .

Implications for Drug Design

  • The target compound’s 4-hydroxybenzylidene group may offer superior hydrogen-bonding capacity compared to halogenated or alkoxy derivatives, making it a candidate for targeting polar binding pockets.
  • The allyl group at C7 could provide a balance between solubility and membrane permeability, whereas longer alkyl chains (e.g., octyl) may prioritize tissue retention over bioavailability .
  • Structural rigidity from planar hydrazine moieties (as in the target compound) is critical for maintaining orientation in receptor binding, whereas bulky substituents (e.g., indole-derived groups) may disrupt this .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.